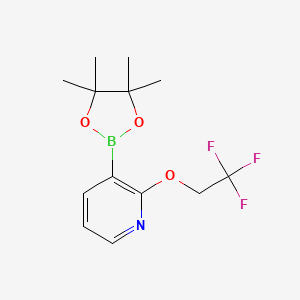

![molecular formula C10H17ClN6 B1324964 N-(3,4-Dimethylphenyl)-N'-[hydrazino(imino)-methyl]guanidine hydrochloride CAS No. 1171647-17-8](/img/structure/B1324964.png)

N-(3,4-Dimethylphenyl)-N'-[hydrazino(imino)-methyl]guanidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,4-Dimethylphenyl)-N'-[hydrazino(imino)-methyl]guanidine hydrochloride (3,4-DMPHMG) is a synthetic guanidine compound that is known for its diverse biological activities. It has been used in the synthesis of various drugs, as a catalyst in organic reactions, and as a reagent in the detection of other compounds. 3,4-DMPHMG has also been studied for its potential applications in pharmaceuticals, biochemistry, and medical research.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

N-(3,4-Dimethylphenyl)-N'-[hydrazino(imino)-methyl]guanidine hydrochloride and its derivatives demonstrate potential antimicrobial activity. For instance, Gössnitzer et al. (2002) synthesized a series of related compounds that exhibited weak antibacterial activity against Gram-positive bacteria and activity against the pathogenic yeast Candida albicans (Gössnitzer, Feierl, & Wagner, 2002).

Chiral Superbases

Modified guanidines, which include N-(3,4-Dimethylphenyl)-N'-[hydrazino(imino)-methyl]guanidine hydrochloride, have been explored as potential chiral superbases. Isobe, Fukuda, and Ishikawa (2000) investigated the preparation of these guanidines, which can be essential in asymmetric synthesis and other organic transformations (Isobe, Fukuda, & Ishikawa, 2000).

Tautomerism Studies

Studies on the tautomerism of guanidines, including compounds similar to N-(3,4-Dimethylphenyl)-N'-[hydrazino(imino)-methyl]guanidine hydrochloride, have been conducted. Ghiviriga et al. (2009) examined the tautomerism of 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds, providing insights into the structural behavior of these compounds in solution (Ghiviriga, El-Gendy, Steel, & Katritzky, 2009).

Medicinal Preparation Synthesis

Guanidine derivatives, like N-(3,4-Dimethylphenyl)-N'-[hydrazino(imino)-methyl]guanidine hydrochloride, are useful for synthesizing medicinal preparations. Glushkov et al. (1981) utilized similar compounds to synthesize hypotensive agents, demonstrating the medicinal potential of these compounds (Glushkov, Dronova, Nikolaeva, Medvedev, & Mashkovskii, 1981).

Optoelectronic Properties and Bioactivity

Research on imine derivatives, related to N-(3,4-Dimethylphenyl)-N'-[hydrazino(imino)-methyl]guanidine hydrochloride, has been conducted to explore their optoelectronic properties and bioactivity. Ashfaq et al. (2022) synthesized two imine compounds and conducted a computational study to assess their molecular structure, optoelectronic properties, and potential as inhibitors against SARS-CoV-2 proteins (Ashfaq, Tahir, Muhammad, Munawar, Ali, Ahmed, Al‐Sehemi, Alarfaji, & Khan, 2022).

Propiedades

IUPAC Name |

1-amino-2-[N'-(3,4-dimethylphenyl)carbamimidoyl]guanidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6.ClH/c1-6-3-4-8(5-7(6)2)14-9(11)15-10(12)16-13;/h3-5H,13H2,1-2H3,(H5,11,12,14,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUFRHCCSKBUSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C(N)N=C(N)NN)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N=C(N)/N=C(\N)/NN)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-Dimethylphenyl)-N'-[hydrazino(imino)-methyl]guanidine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide](/img/structure/B1324889.png)

![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324891.png)

![4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine](/img/structure/B1324895.png)

![(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride](/img/structure/B1324905.png)